molecular formula C12H7F3O3S B3039408 5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid CAS No. 1039859-73-8

5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid

Cat. No.: B3039408
CAS No.: 1039859-73-8
M. Wt: 288.24 g/mol
InChI Key: SBZXAJFNJZPCHU-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H7F3O3S It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:

    Preparation of Aryl Halide: The starting material, 4-(Trifluoromethoxy)phenylboronic acid, is prepared through the reaction of 4-bromoanisole with trifluoromethyl iodide in the presence of a base.

    Coupling Reaction: The aryl halide is then coupled with thiophene-2-boronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiophenes with modified functional groups.

Scientific Research Applications

5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The thiophene ring contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable building block in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O3S/c13-12(14,15)18-8-3-1-7(2-4-8)9-5-6-10(19-9)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZXAJFNJZPCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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